Cas no 7748-57-4 (5-chloro-6-nitrobenzo[d][1,3]dioxole)
![5-chloro-6-nitrobenzo[d][1,3]dioxole structure](https://ja.kuujia.com/scimg/cas/7748-57-4x500.png)
5-chloro-6-nitrobenzo[d][1,3]dioxole 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-nitrobenzo[d][1,3]dioxole
- 5-Chloro-6-nitro-1,3-benzodioxole
- CS-0212222
- 7748-57-4
- BS-32791
- SCHEMBL20505550
-
- インチ: InChI=1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
- InChIKey: GWDKDQSLKYJHKS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 200.98300
- どういたいしつりょう: 200.9828853Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.3Ų
じっけんとくせい
- PSA: 64.28000
- LogP: 2.50010
5-chloro-6-nitrobenzo[d][1,3]dioxole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IDBM-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 1g |
$239.00 | 2025-02-28 | |
A2B Chem LLC | AI56274-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 5g |
$749.00 | 2024-04-19 | |
Crysdot LLC | CD11058657-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 95+% | 5g |
$640 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282892-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 5g |
¥9787.00 | 2024-07-28 | |
Chemenu | CM321255-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 95% | 5g |
$604 | 2021-06-17 | |
Chemenu | CM321255-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 95% | 1g |
$*** | 2023-05-29 | |
A2B Chem LLC | AI56274-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 1g |
$228.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282892-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 1g |
¥2667.00 | 2024-07-28 | |
1PlusChem | 1P00IDBM-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 5g |
$795.00 | 2025-02-28 |
5-chloro-6-nitrobenzo[d][1,3]dioxole 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
5-chloro-6-nitrobenzo[d][1,3]dioxoleに関する追加情報
5-Chloro-6-Nitrobenzo[d][1,3]Dioxole: A Comprehensive Overview
The compound 5-chloro-6-nitrobenzo[d][1,3]dioxole, identified by the CAS number 7748-57-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzo[d][1,3]dioxoles, which are known for their unique structural properties and versatile applications. The presence of both a chlorine atom at position 5 and a nitro group at position 6 imparts distinctive electronic and steric characteristics to the molecule, making it a subject of interest in various research domains.
Recent studies have highlighted the potential of 5-chloro-6-nitrobenzo[d][1,3]dioxole in drug discovery and material science. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The nitro group at position 6 is known to enhance the compound's reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 5-chloro-6-nitrobenzo[d][1,3]dioxole typically involves multi-step reactions, including nucleophilic aromatic substitution and oxidation processes. These methods have been optimized to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications. The structural integrity of this compound is crucial for its performance in various chemical reactions.
In terms of applications, 5-chloro-6-nitrobenzo[d][1,3]dioxole has found utility in the synthesis of advanced materials such as high-performance polymers and optoelectronic devices. Its ability to form stable bonds with other functional groups makes it an ideal candidate for designing materials with tailored properties. Recent advancements in polymer chemistry have leveraged this compound to create materials with enhanced thermal stability and mechanical strength.
The environmental impact of synthesizing and using 5-chloro-6-nitrobenzo[d][1,3]dioxole has also been a focus of recent research. Scientists are exploring green chemistry approaches to minimize waste and reduce the environmental footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of responsible chemical practices.
In conclusion, 5-chloro-6-nitrobenzo[d][1,3]dioxole continues to be a pivotal molecule in organic chemistry. Its unique structure and functional groups make it a valuable tool in drug discovery, material science, and sustainable chemical processes. As research progresses, new applications and improved synthesis methods are expected to further enhance its role in advancing scientific knowledge and technological innovation.
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